molecular formula C15H26N2O3 B2440935 Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate CAS No. 1235217-66-9

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2440935
CAS No.: 1235217-66-9
M. Wt: 282.384
InChI Key: HEUVPFIOLZQDOK-UHFFFAOYSA-N
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Description

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Attachment of the Cyclopentylacetamido Group: This step involves the acylation of the piperidine ring with cyclopentylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Esterification: Using continuous flow reactors to ensure efficient mixing and reaction control.

    Automated Acylation Processes: Employing automated systems to handle the acylation step, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester and amide groups.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its amide functionality.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing physiological processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Shares the piperidine ring and ester functionality but lacks the cyclopentylacetamido group.

    Cyclopentylacetic acid derivatives: Similar in having the cyclopentyl group but differ in the rest of the structure.

Uniqueness

    Structural Complexity: The combination of the piperidine ring, ester, and cyclopentylacetamido groups makes it unique.

    Bioactivity: Its specific structural features contribute to its unique bioactivity profile, distinguishing it from simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVPFIOLZQDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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